3-(Phenylethynyl)benzamide

Description

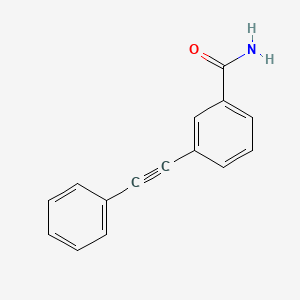

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-(2-phenylethynyl)benzamide |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H2,16,17) |

InChI Key |

UQZMQWIEFNXYDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Phenylethynyl Benzamide and Analogues

Organometallic Catalysis in Phenylethynyl Benzamide (B126) Synthesis

Organometallic catalysis stands as a cornerstone for the construction of the phenylethynyl benzamide framework. Palladium- and gold-catalyzed reactions, in particular, offer powerful tools for forging the key carbon-carbon and carbon-heteroatom bonds that define these molecules.

Sonogashira Cross-Coupling Strategies for Alkynylbenzamide Scaffolds

The Sonogashira cross-coupling reaction is a preeminent method for the synthesis of alkynylbenzamides. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The versatility of this reaction allows for the introduction of the phenylethynyl group onto a benzamide core, or conversely, the attachment of a benzamide moiety to a phenylacetylene (B144264) unit.

A general and efficient procedure for the synthesis of 2-(1-alkynyl)benzamides utilizes a Sonogashira reaction between a corresponding organic iodide and a terminal alkyne. nih.gov The reaction is typically carried out in triethylamine (B128534) (Et3N) with palladium(II) bis(triphenylphosphine) dichloride (PdCl2(PPh3)2) and copper(I) iodide (CuI) as catalysts. nih.gov This method has been successfully applied to produce a variety of substituted 2-(phenylethynyl)benzamides in high yields. nih.gov For instance, the reaction of the appropriate iodo-benzamide with phenylacetylene furnishes the desired 2-(phenylethynyl)benzamide derivative. nih.gov

Recent advancements have focused on developing more sustainable and milder reaction conditions. Copper-free Sonogashira couplings have emerged as an attractive alternative to circumvent the use of copper co-catalysts. acs.org One such system employs an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, which facilitates the reaction at room temperature. acs.org This catalyst has demonstrated broad functional group tolerance and compatibility with a range of aryl bromides and alkynes. acs.org

The Sonogashira reaction has also been instrumental in the synthesis of more complex heterocyclic systems. For example, the coupling of 2-chloro-3-methoxyquinoxaline (B1320914) with phenylacetylene, followed by further transformations, leads to the formation of 2-phenyl-3-substituted furo[2,3-b]quinoxalines. rsc.org

Table 1: Examples of Sonogashira Coupling Reactions for Alkynylbenzamide Synthesis

| Aryl Halide/Alkyne Substrate 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodobenzamide | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(Phenylethynyl)benzamide | High | nih.gov |

| 3-Iodobenzamide | Phenylacetylene | Pd catalyst | 3-(Phenylethynyl)benzamide | - | - |

| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO | Aryl(phenylethynyl)methane | up to 97% | acs.org |

| 2-chloro-3-methoxyquinoxaline | Phenylacetylene | Pd/Cu | 2-methoxy-3-(phenylethynyl)quinoxaline | Good-Excellent | rsc.org |

| 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | 3-(Phenylethynyl)pyridine | 88% | acs.org |

Note: This table is illustrative and specific yields can vary based on reaction conditions.

Other Palladium- and Gold-Catalyzed Approaches for Benzamide Derivatization

Beyond the Sonogashira reaction, other palladium- and gold-catalyzed methods have been developed for the derivatization of benzamides. Palladium(II)-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines with ortho-alkynylbenzamides provide access to complex heterocyclic structures. nih.gov This process, which occurs under aerobic conditions, involves the formation of three new bonds and two heterocycles. nih.gov Mechanistic studies suggest a pathway initiated by aminopalladation, followed by oxypalladation, N-demethylation, and reductive elimination. nih.gov

Palladium catalysis is also employed in the synthesis of isoquinolinones from N-alkoxy-o-alkynylbenzamides through a controlled 6-endo-dig cyclization. thieme-connect.com This reaction proceeds via an intramolecular 1,5-hydrogen shift. thieme-connect.com Furthermore, palladium-catalyzed reactions of 2-alkynylhalobenzenes with 2-alkynylbenzamides offer an efficient route to indeno[1,2-c]azepin-3(2H)-ones. rsc.orgdntb.gov.ua

Gold catalysts have also shown utility in the derivatization of benzamides. Gold-catalyzed diyne-ene annulation reactions can produce polysubstituted benzenes. researchgate.netnih.gov In some cases, benzamide can act as a nucleophile in these transformations. nih.gov Additionally, gold-catalyzed one-pot syntheses of substituted oxazoles from propargylic alcohols and amides have been reported. rroij.com The unique reactivity of gold catalysts can also be harnessed to control the regioselectivity in the cyclization of o-alkynyl-N-methoxyl-benzamides, allowing for the selective formation of different benzo-heterocycles. rsc.org

Advanced Synthetic Transformations and Functionalization Strategies

Once the core phenylethynyl benzamide scaffold is in place, a variety of advanced synthetic transformations can be employed for further functionalization and the construction of more complex molecular architectures.

Electrophilic Cyclization Reactions for Benzamide-Containing Heterocycles

Electrophilic cyclization of 2-(1-alkynyl)benzamides is a powerful strategy for the synthesis of various heterocyclic compounds. Treatment of these substrates with an electrophile, such as iodine (I2), promotes an intramolecular cyclization. nih.govacs.org Interestingly, the cyclization proceeds via attack of the carbonyl oxygen onto the activated alkyne, leading to the formation of cyclic imidates rather than the initially proposed isoindolin-1-ones. nih.govacs.org This O-cyclization occurs with good regio- and stereoselectivity. nih.gov The resulting iodine-containing cyclic imidates can be further elaborated using organopalladium chemistry. nih.gov

The choice of electrophile and reaction conditions can influence the outcome of the cyclization. For instance, the use of selanyl (B1231334) electrophiles, generated from selenocysteine (B57510) or selenoglutathione, can also promote the 6-endo-dig cyclization of 2-(phenylethynyl)benzamide to form isoquinolin-2-ones. rsc.org

Hypervalent Iodine Catalysis in Phenylethynyl Benzamide Functionalization

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to transition metals for various organic transformations. mdpi.comrsc.org In the context of phenylethynyl benzamides, hypervalent iodine catalysis can be employed for a range of functionalization reactions. These reagents can facilitate C-N, C-O, C-S, C-F, and C-C bond formations through oxidative functionalizations. rsc.orgcardiff.ac.uk

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), can mediate the synthesis of N-substituted carbazoles through a tandem C-C and C-N bond formation reaction. hbni.ac.in Additionally, hypervalent iodine catalysis can be utilized in the intermolecular coupling of amides and alkenes. nih.gov This process, activated by lithium salts, allows for the regioselective addition of amides onto electronically activated olefins. nih.gov While direct examples of hypervalent iodine catalysis on this compound itself are not extensively detailed in the provided context, the principles of these reactions suggest their potential applicability for its functionalization.

Post-Synthetic Derivatization via Suzuki and Click Reactions

Post-synthetic modification provides a powerful avenue for diversifying the structure of phenylethynyl benzamides. The Suzuki-Miyaura cross-coupling reaction is a highly versatile tool for this purpose, enabling the formation of C-C bonds between an organoboron compound and an organohalide. beilstein-journals.org This reaction can be used to introduce various aryl or heteroaryl substituents onto a pre-existing phenylethynyl benzamide scaffold that has been appropriately functionalized with a halide. For example, the Suzuki-Miyaura coupling of a bromo-functionalized porphyrin with various boronic acids has been demonstrated as an effective post-synthetic modification strategy. rsc.org The efficiency of these reactions can be influenced by the conformation of the substrate, as seen in the labeling of oligonucleotides. nih.gov

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another highly efficient and orthogonal method for post-synthetic modification. sorbonne-universite.fr If the phenylethynyl benzamide or a coupling partner is functionalized with an azide (B81097) or a terminal alkyne, this reaction can be used to link them together, forming a stable triazole linkage. The high efficiency and mild reaction conditions of click chemistry make it an attractive strategy for the late-stage functionalization of complex molecules. acs.org

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-(Phenylethynyl)benzamide. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amide protons are expected. The protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting patterns and chemical shifts of these protons provide information about their relative positions on the rings. The amide (-CONH₂) protons are expected to show a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), the two carbons of the alkyne group (around 80-95 ppm), and the various aromatic carbons. The number of distinct signals in the aromatic region can confirm the substitution pattern of the phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide Protons (-NH₂) | 5.5 - 8.5 (broad) | - |

| Aromatic Protons | 7.2 - 8.2 | 120 - 140 |

| Alkyne Carbons (-C≡C-) | - | 80 - 95 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopic Techniques (IR) and High-Resolution Mass Spectrometry

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key IR absorptions for this compound include:

N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, a strong band usually found around 1680-1630 cm⁻¹. researchgate.net

C≡C stretching vibration of the alkyne, which is expected to be a weak to medium band in the 2260-2100 cm⁻¹ region.

C-H stretching vibrations for the aromatic rings are observed above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition. For this compound (C₁₅H₁₁NO), the expected monoisotopic mass is approximately 221.0840 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for amides include the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.net

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch | 3400-3200 cm⁻¹ |

| C=O Stretch | 1680-1630 cm⁻¹ | |

| C≡C Stretch | 2260-2100 cm⁻¹ |

Photophysical Characterization of Phenylethynyl Benzamide (B126) Derivatives

The extended π-conjugated system of phenylethynyl benzamide derivatives imparts them with interesting photophysical properties, which are investigated using UV-Visible absorption and fluorescence emission spectroscopy.

Molecules with a 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) architecture, which is related to the structure of this compound, are known for their luminescent properties due to their rigid, rod-like structure and extended π-conjugation. dur.ac.uk The UV-Visible absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system.

Upon excitation with UV light, these molecules can exhibit fluorescence. The emission properties, such as the wavelength of maximum emission (λₑₘ) and fluorescence quantum yield (Φբ), are sensitive to the molecular structure and the solvent environment. For instance, benzanthrone (B145504) derivatives with a phenylethynyl group show a pronounced solvatochromic effect, where the emission wavelength shifts with the polarity of the solvent. researchgate.netresearchgate.net This effect is often attributed to an intramolecular charge transfer (ICT) character of the excited state. researchgate.net The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can further tune the absorption and emission properties. researchgate.net

Table 3: Photophysical Properties of a Related Phenylethynyl Benzanthrone Derivative in Various Solvents researchgate.net

| Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Benzene (B151609) | 443 | 507 | 2900 |

| Toluene | 445 | 511 | 2900 |

| Chloroform | 450 | 557 | 4500 |

This table shows data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a related compound, to illustrate the principles of solvatochromism.

While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to molecules with interesting chiroptical properties. These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique to study the chiroptical properties of such molecules. A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For chiral phenylethynyl derivatives, the CD spectrum can provide information about the absolute configuration of the chiral centers and the conformation of the molecule in solution. nih.gov For example, in hexakis(phenylethynyl)benzene (B13386051) derivatives, the complexation of a chiral guest can induce a helical arrangement of the phenylethynyl groups, which can be detected by CD spectroscopy. rsc.org The sign and intensity of the CD signals are related to the three-dimensional structure of the molecule.

In some cases, chiral derivatives can also exhibit Circularly Polarized Luminescence (CPL) , where the emitted light is also circularly polarized. The sign of the CPL can be inverted by strategically changing the substitution positions of the phenylethynyl groups on a chiral backbone, even with the same axial chirality. chemrxiv.org

Computational Chemistry and Molecular Modeling in Phenylethynyl Benzamide Research

Density Functional Theory (DFT) for Structural Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of 3-(Phenylethynyl)benzamide research, DFT is employed to determine the molecule's most stable three-dimensional conformation (structural optimization) and to predict a wide range of its electronic properties.

DFT calculations can accurately predict geometric parameters like bond lengths and angles. By optimizing the geometry of this compound, researchers can obtain its lowest energy structure, which is crucial for understanding its interaction with biological targets. Furthermore, DFT is used to calculate key electronic descriptors that govern the molecule's reactivity and behavior. researchgate.net

Key electronic properties predicted by DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with a receptor's active site through non-covalent interactions.

Reactivity Descriptors: DFT calculations can derive various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's potential biological activity.

Studies on related benzamide (B126) derivatives have successfully used DFT to understand their molecular characteristics and predict their bioactivity, demonstrating the utility of these computational methods. researchgate.netresearchgate.net

Table 1: Key Electronic Properties and Descriptors Calculable via DFT

| Property/Descriptor | Significance in Drug Research |

| Optimized Molecular Geometry | Provides the most stable 3D structure for docking and interaction studies. |

| HOMO Energy | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for potential electrostatic and hydrogen-bonding interactions with a biological target. |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for predicting the binding mode and affinity of a ligand to its target.

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness-of-fit" using a scoring function. The results provide a binding energy value, which estimates the strength of the ligand-receptor interaction. Lower binding energies typically suggest a more stable and favorable interaction.

For this compound, molecular docking can be used to:

Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, researchers can hypothesize its potential mechanism of action.

Analyze Binding Interactions: Docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. researchgate.net Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

In studies of other benzamide derivatives, molecular docking has been successfully used to elucidate their binding modes. For example, research on benzamide-containing protein kinase inhibitors showed specific hydrogen bond interactions with key amino acid residues like Aspartate and Threonine within the enzyme's active site. nih.gov Such analyses provide a rational basis for designing new derivatives with improved potency.

Table 2: Common Ligand-Receptor Interactions in Molecular Docking

| Interaction Type | Description | Example Amino Acid Residues Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ionic Interaction (Salt Bridge) | An electrostatic attraction between oppositely charged ions. | Aspartate, Glutamate, Lysine, Arginine |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.eduyoutube.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a predictive model. nih.govderpharmachemica.com

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.com These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

A 3D-QSAR study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors developed a highly predictive model with an excellent correlation coefficient (r² = 0.99). researchgate.net The model revealed that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative impact. researchgate.net Such findings provide clear guidelines for the rational design of new analogues of this compound for a specific target.

Table 3: Statistical Parameters in a Sample 3D-QSAR Model for Benzamide Derivatives

| Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.99 | Indicates a very strong correlation between the predicted and observed activities for the training set compounds. |

| Cross-validated Correlation Coefficient (q²) | 0.85 | A measure of the model's internal predictive ability, indicating good robustness. |

| Fisher Ratio (F) | 631.80 | Shows high statistical significance of the model. |

| Data based on a study of aminophenyl benzamide derivatives as HDAC inhibitors. researchgate.net |

Homology Modeling in Ligand-Target Prediction

Often, the experimental three-dimensional structure of a protein target is not available, which prevents the direct application of molecular docking. Homology modeling is a computational technique that addresses this problem by building an atomic-resolution model of the "target" protein from its amino acid sequence.

The process relies on identifying a known experimental 3D structure of a homologous protein (the "template"). The sequence of the target protein is aligned with the template sequence, and a 3D model of the target is constructed based on the template's structure. nih.govnih.gov

The key steps in homology modeling are:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) to find a suitable template protein with a high sequence identity to the target.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D model of the target based on the alignment and the template's coordinates.

Model Refinement and Validation: Optimizing the model to correct any structural irregularities and validating its stereochemical quality, often using tools like Ramachandran plots.

Once a reliable 3D model of the target protein is generated, it can be used for molecular docking studies with ligands like this compound. This allows researchers to predict binding interactions and guide lead optimization even in the absence of an experimentally determined receptor structure. nih.govnih.gov This approach is particularly valuable for exploring novel or less-studied biological targets.

Structure Activity Relationship Sar Studies in Biological Systems

Phenylethynyl Benzamide (B126) Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Derivatives of the phenylethynyl benzamide scaffold have emerged as potent inhibitors of several kinases, demonstrating significant promise in anti-cancer research.

Src Kinase Inhibition and Anti-Cancer Research

The Src family of non-receptor tyrosine kinases plays a significant role in tumor development, progression, and metastasis. nih.gov Consequently, Src kinase has become an attractive target for anti-cancer therapies. nih.gov A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been designed and synthesized as potent Src inhibitors. nih.govresearchgate.net

Structure-activity relationship (SAR) analysis of these compounds led to the discovery of highly potent molecules with significant anti-proliferative activities in models of triple-negative breast cancer (TNBC). nih.gov For instance, modifications on the phenylethynyl and pyrazolopyrimidine moieties have been systematically explored to optimize inhibitory potency against Src kinase. One notable compound, 1j , demonstrated exceptional inhibitory potency against Src kinase with an IC50 value of 0.0009 μM. nih.govresearchgate.net The anti-proliferative activity of these derivatives was evaluated against the MDA-MB-231 TNBC cell line, with several compounds exhibiting potent activity. nih.gov

Further optimization of a previously identified Src inhibitor led to the discovery of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) , which showed potent inhibition of Src with an IC50 of 0.003 μM and demonstrated significant anti-TNBC activities both in vitro and in vivo. acs.orgnih.gov

| Compound | Src Kinase IC50 (μM) | Reference |

|---|---|---|

| 1j | 0.0009 | nih.govresearchgate.net |

| 13an | 0.003 | acs.orgnih.gov |

Investigation of Multikinase Inhibition Profiles and Associated Mechanisms

Many effective cancer therapies involve the inhibition of multiple kinases. nih.gov The 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been found to be multikinase inhibitors, targeting not only Src but also other kinases involved in cancer progression. nih.govresearchgate.netacs.orgnih.gov

Compound 1j was found to potently inhibit B-RAF and C-RAF, which are key kinases in the MAPK signaling pathway. nih.govresearchgate.net Similarly, compound 13an inhibited KDR (VEGFR2) with an IC50 of 0.032 μM, in addition to its potent Src inhibition. acs.orgnih.gov This multikinase inhibition profile contributes to their potent anti-cancer effects. The mechanism of action for these compounds in TNBC models involves the inhibition of Src and MAPK signaling pathways, leading to the induction of apoptosis in tumor cells. nih.gov

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| 1j | Src | 0.0009 | nih.govresearchgate.net |

| B-RAF | Potent Inhibition | ||

| C-RAF | Potent Inhibition | ||

| 13an | Src | 0.003 | acs.orgnih.gov |

| KDR (VEGFR2) | 0.032 |

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are the largest family of membrane receptors and are targets for a significant portion of modern medicines. nanion.de Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a sophisticated approach to modulating GPCR activity. nih.gov Phenylethynyl benzamide derivatives have been instrumental in the study and development of allosteric modulators for several GPCRs.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Modulators and Binding Site Characterization

Metabotropic glutamate receptor 5 (mGluR5) is a key player in synaptic plasticity and is a therapeutic target for various central nervous system disorders. mdpi.com The discovery of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) as a selective mGluR5 negative allosteric modulator (NAM) was a significant breakthrough. nih.gov This has spurred the development of numerous other allosteric modulators that bind to the MPEP site. nih.govnih.gov

Both positive allosteric modulators (PAMs) and NAMs targeting the MPEP binding site have been identified, showcasing diverse chemical scaffolds and functional activities. nih.gov For example, (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273) was identified as a novel mGluR5 PAM that binds to the MPEP site. nih.gov Conversely, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) is a selective mGluR5 NAM with high affinity for the same site. nih.gov

The characterization of the MPEP binding site within the seven-transmembrane domain of mGluR5 has been advanced through site-directed mutagenesis and computational modeling. nih.gov These studies have identified key amino acid residues that are crucial for the binding and activity of various allosteric modulators, providing a deeper understanding of the molecular determinants of allosteric modulation at mGluR5. nih.gov

Glucokinase Activation by Acetylenyl Benzamide Derivatives

Glucokinase (GK) plays a vital role in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes mellitus. nih.govnih.gov Acetylenyl benzamide derivatives have been developed as potent glucokinase activators (GKAs). nih.govacs.orgnih.gov

Lead optimization of an acetylenyl benzamide series resulted in the discovery of several compounds with high in vitro enzyme activity. nih.govnih.gov One of the most potent compounds identified is 3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19) , which exhibited an EC50 of 27 nM in an in vitro enzyme assay. nih.govnih.gov SAR studies on this series have provided insights into the structural requirements for potent glucokinase activation, guiding the design of new and improved GKAs. nih.gov

| Compound | Glucokinase Activation EC50 (nM) | Reference |

|---|---|---|

| 19 | 27 | nih.govnih.gov |

Receptor Binding Assays and Pharmacological Profiling Methodologies

The characterization of phenylethynyl benzamide derivatives as kinase inhibitors and GPCR modulators relies on a variety of robust assay methodologies.

For GPCRs like mGluR5, radioligand binding assays are commonly employed to determine the affinity of compounds for the receptor. nih.gov These assays often use a radiolabeled ligand, such as [3H]methoxyPEPy, which is a derivative of MPEP, to compete with the test compounds for binding to the allosteric site. nih.gov Functional assays, such as fluorescence-based calcium flux assays, are used to measure the ability of compounds to modulate the receptor's response to an agonist. nih.gov

The pharmacological profiling of GPCR modulators involves assessing their activity across different signaling pathways to identify potential biased agonism. nih.gov This can be achieved through various techniques, including measuring changes in second messengers like cAMP or inositol (B14025) phosphates. nih.govresearchgate.net Label-free technologies, such as impedance-based assays, offer real-time monitoring of GPCR activation and can provide a more comprehensive understanding of a compound's pharmacological profile. nanion.de

For kinase inhibitors, biochemical assays are used to measure the direct inhibition of the kinase's enzymatic activity. nih.gov These assays typically quantify the amount of ATP consumed or the amount of phosphorylated substrate produced. nih.gov Cell-based assays are then used to assess the compound's ability to inhibit signaling pathways within a cellular context and to measure its anti-proliferative or pro-apoptotic effects. nih.gov

Methodologies for Drug Target Identification in Phenylethynyl Benzamide Research

The identification of specific molecular targets is a critical step in the development of therapeutic agents, moving from a compound with an interesting phenotypic effect to a drug candidate with a well-understood mechanism of action. For phenylethynyl benzamide derivatives, which have emerged from phenotypic screens, elucidating their biological targets is essential for optimization and further clinical development. Researchers in this field employ a variety of advanced methodologies, broadly categorized into direct and indirect approaches, to successfully identify these targets.

The primary strategies revolve around chemical proteomics, which utilizes modified versions of the compound of interest to isolate and identify its binding partners from complex biological samples like cell lysates.

Chemical Probe-Based Methods

A principal strategy in target deconvolution involves the design and synthesis of chemical probes derived from the bioactive parent compound, such as 3-(phenylethynyl)benzamide. These probes are engineered to include two key features: a reactive group for covalent attachment to the target and a reporter tag for detection and isolation.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique that uses a photo-activatable group to form a covalent bond between the ligand and its target protein upon irradiation with UV light. nih.govmdpi.com This method is particularly advantageous as the covalent linkage is formed only upon light activation, providing temporal control over the reaction. The design of a photoaffinity probe based on a phenylethynyl benzamide would typically incorporate one of several common photoreactive moieties:

Diazirines: These are small, structurally unobtrusive groups that, upon photolysis, generate highly reactive carbenes. mdpi.com The small size of the diazirine group minimizes potential interference with the original binding interaction of the parent compound. mdpi.com For instance, 3-(trifluoromethyl)-phenyldiazirine is noted for its high reactivity and relative stability before irradiation. mdpi.com

Benzophenones: Activated by UV light at around 350-360 nm, benzophenones form reactive ketyl radicals that can form covalent C-C bonds with the target protein. nih.gov

Phenyl Azides: This group forms a reactive nitrene species upon UV activation, which can then covalently bind to the target protein. nih.gov

A bifunctional photoaffinity probe is often created by also including a reporter tag, such as an alkyne or azide (B81097) group. nih.gov This "handle" allows for the subsequent attachment of a biotin (B1667282) molecule (for affinity purification) or a fluorophore (for visualization) via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition, commonly known as a "click reaction". nih.gov

A practical application of this methodology was demonstrated in identifying the target of a trypanocidal compound analogous to simplified natural products. Researchers developed a bifunctional probe incorporating a diazirine for UV cross-linking and an alkyne handle for reporter tag attachment. nih.gov This probe successfully identified the FoF1-ATP synthase as the molecular target. nih.gov The workflow for such an experiment is detailed in the table below.

| Step | Description | Purpose | Example Finding |

|---|---|---|---|

| 1. Probe Synthesis | A derivative of the lead compound (e.g., a phenylethynyl benzamide) is synthesized to include a photoreactive group (e.g., diazirine) and a reporter handle (e.g., alkyne). | To create a tool for covalently linking to and subsequently isolating the target protein. | A bifunctional analogue of a lead compound was successfully synthesized. nih.gov |

| 2. In Vivo/In Vitro Labeling | The probe is incubated with whole cells or cell lysates. The mixture is then irradiated with UV light to activate the photoreactive group, forming a covalent bond with the target protein. | To specifically and covalently "tag" the protein target(s) of the compound. | UV activation led to the successful conjugation of the probe to its cellular targets. nih.gov |

| 3. Reporter Tag Attachment | An azide-containing reporter molecule (e.g., biotin-azide or a fluorescent azide) is added to the lysate. A "click reaction" is catalyzed to attach the reporter to the alkyne handle on the probe-protein complex. | To enable purification (with biotin) or visualization (with a fluorophore) of the tagged protein. | A Cy5.5 fluorescent reporter was "clicked" onto the probe-protein adduct for detection. nih.gov |

| 4. Affinity Purification | If biotin was used as the reporter, the lysate is passed over a streptavidin-coated solid support (e.g., beads). The high affinity of biotin for streptavidin allows for the capture of the probe-protein complex, while non-specific binders are washed away. | To isolate the target protein from the thousands of other proteins in the lysate. | Biotinylated protein adducts were isolated using streptavidin affinity beads. nih.gov |

| 5. Target Identification | The purified proteins are eluted from the support, separated (typically by SDS-PAGE), and identified using mass spectrometry (LC-MS/MS). | To determine the identity of the protein that the original compound binds to. | LC-MS/MS analysis identified the FoF1-ATP synthase as the primary target. nih.gov |

Affinity Chromatography

Another direct biochemical method is affinity chromatography. In this approach, a derivative of this compound is synthesized with a linker arm that allows it to be immobilized on a solid support, such as agarose (B213101) beads. A cell lysate is then passed over these beads. The target protein binds specifically to the immobilized compound, while other proteins are washed away. The captured protein is then eluted and identified by mass spectrometry. For example, immobilized p-aminobenzamidine has been successfully used to isolate serine proteases like thrombin and trypsin. nih.gov

Proteomic Profiling

Label-free quantitative proteomics offers an alternative approach that does not require chemical modification of the compound. In this methodology, cells or tissues are treated with the phenylethynyl benzamide compound, and the proteome of the treated sample is compared to that of an untreated control.

Spatiotemporal proteomic profiling, for instance, can map the subcellular location of thousands of proteins simultaneously. nih.gov A compound that engages a specific target might induce its translocation to a different cellular compartment or alter its abundance. By analyzing these changes, researchers can generate hypotheses about the compound's mechanism of action and potential direct targets. nih.gov

This table summarizes the key methodologies used for target identification in phenylethynyl benzamide research.

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Photoaffinity Labeling (PAL) | A photoreactive derivative of the compound is used to form a covalent bond with the target upon UV activation, enabling subsequent purification and identification. nih.govmdpi.com | Provides a stable, covalent link to the target; offers temporal control of the reaction. nih.gov | Requires synthesis of a modified probe; potential for the modification to alter binding affinity. |

| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.gov | Directly isolates proteins that physically interact with the compound. | Requires a linker that doesn't interfere with binding; may miss transient or weak interactions. |

| Proteomic Profiling | Compares the abundance and subcellular localization of proteins in treated vs. untreated cells to identify downstream effects and infer targets. nih.gov | Does not require modification of the compound; provides a broad view of cellular response. | Identifies both direct and indirect effects, requiring further validation to confirm the primary target. |

Supramolecular Chemistry of Phenylethynyl Benzamide Scaffolds

The non-covalent interactions inherent to the benzamide group, coupled with the extended π-system of the phenylethynyl fragment, make this scaffold particularly amenable to the construction of ordered supramolecular assemblies.

The directional hydrogen bonding of the amide functionality and π-π stacking interactions of the aromatic rings are key drivers in the self-assembly of molecules containing the phenylethynyl benzamide core. These interactions can lead to the formation of well-defined, one-dimensional nanostructures. While direct studies on the self-assembly of this compound itself are limited, related aromatic oligoamides have been shown to adopt stable helical conformations. These folded molecules, or foldamers, can create complex and specific interaction surfaces, guiding their assembly into higher-order structures. For instance, oligoamides of 8-amino-2-quinolinecarboxylic acid are known to form stable helices. Appending large aromatic groups to these helical backbones can introduce new modes of assembly, where the helices arrange in specific head-to-tail and parallel orientations, driven by intermolecular contacts between the appended functional groups. nih.gov This principle suggests that derivatives of this compound, with appropriate substitution patterns, could be designed to self-assemble into helical fibers or other complex supramolecular structures. The conformational stability of such aromatic foldamers makes them excellent candidates for the rational design of self-assembling systems. nih.gov

The defined structure and potential for functionalization of the phenylethynyl benzamide scaffold make it an interesting candidate for applications in host-guest chemistry and molecular recognition. The aromatic surfaces can engage in π-π stacking and hydrophobic interactions, while the amide group provides hydrogen bonding sites. These features allow for the creation of specific binding pockets for guest molecules.

Phenothiazine, a privileged scaffold in medicinal chemistry, has been identified as an excellent guest for cyclodextrin (B1172386) hosts, demonstrating the potential for specific non-covalent interactions. rsc.org This highlights the principle of using well-defined scaffolds for molecular recognition. By analogy, the this compound framework could be incorporated into larger host structures or functionalized to act as a guest, with the potential for selective binding of complementary molecules. The benzamide portion of the scaffold can be rigidified to enhance its inhibitory activity in biological systems, as demonstrated in the design of PD-1/PD-L1 antagonists. nih.gov This strategic rigidification, coupled with the introduction of hydrogen bond donors and acceptors, can lead to the formation of stable complexes with target proteins. nih.gov The ability to tailor the electronic and steric properties of the phenylethynyl benzamide core through synthesis allows for the fine-tuning of its molecular recognition capabilities for specific applications.

The incorporation of metal-coordinating units into the phenylethynyl benzamide scaffold opens up possibilities for the construction of complex, multi-component assemblies through metal-ligand coordination. Lanthanide ions are particularly interesting in this context due to their unique luminescent and magnetic properties.

The self-assembly of ligands with lanthanide ions can lead to the formation of discrete polynuclear complexes, such as triple-stranded helicates, or extended coordination polymers. nih.govnih.gov The final structure is influenced by the ligand design, the ionic radius of the lanthanide ion, and the reaction conditions. For example, amide-type tripodal ligands have been shown to form trinuclear or dinuclear lanthanide complexes depending on the specific lanthanide ion used. nih.gov

Furthermore, chiral ligands can be used to control the helical handedness of the resulting lanthanide-based assemblies. rsc.org By introducing chirality into the ligand structure, it is possible to direct the formation of either right-handed (Δ) or left-handed (Λ) helical chains. rsc.org This level of control is crucial for the development of chiroptical materials. The phenylethynyl moiety can also act as an "antenna" to sensitize the luminescence of lanthanide ions, a key principle in the design of highly luminescent materials. academie-sciences.fracademie-sciences.fr Derivatives of this compound bearing appropriate chelating groups could therefore be employed to create luminescent, self-assembled structures with potential applications in sensing and imaging.

Integration of Phenylethynyl Benzamides in Advanced Materials Research

The inherent photophysical properties of the phenylethynyl linkage, combined with the modularity of the benzamide structure, make this class of compounds highly promising for the development of advanced functional materials.

Derivatives of this compound are being actively investigated for their fluorescent properties, with applications in areas such as organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the phenylethynyl group often leads to strong absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum.

A key area of research is the tuning of the emission color by modifying the molecular structure. For instance, molecular constructions based on the 3-(phenylethynyl)-9H-carbazole unit have been shown to exhibit emission ranging from deep-blue to green-blue in the solid state. ub.edu The emission properties are highly dependent on the intermolecular arrangement, which can be controlled by factors such as the length of alkyl chains attached to the carbazole (B46965) nitrogen. ub.edu This allows for the rational design of materials with specific emission colors. The quantum yield of these materials can also be significantly influenced by their aggregation state. For example, a hexylated bicarbazole derivative based on the 3-(phenylethynyl)-9H-carbazole core showed an enhanced quantum yield in the solid state compared to in solution, which is beneficial for solid-state lighting applications. ub.edu

The phenylethynyl moiety can also serve as an effective antenna for sensitizing the luminescence of complexed metal ions, particularly lanthanides like Europium(III). In such systems, the organic ligand absorbs light and efficiently transfers the energy to the metal center, which then emits at its characteristic wavelength. mdpi.com This "antenna effect" is a powerful strategy for creating materials with sharp, long-lived emission. academie-sciences.fr

| Compound Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Ethylated 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (3a) | - | - | 0.11 (solution), 0.07 (solid) | ub.edu |

| Hexylated 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (3b) | - | 428 | 0.11 (solution), 0.21 (solid) | ub.edu |

| Europium(III) complex with DTPA bis-amide ligand ([Eu(L1)]) | - | - | ~0.02 (in H2O) | academie-sciences.fr |

| Europium(III) complex with DO3A ligand ([Na][Eu(L2)]) | - | - | 0.28 (in H2O) | academie-sciences.fr |

The introduction of electron-donating and electron-withdrawing groups at opposite ends of the this compound scaffold can induce intramolecular charge transfer (ICT) upon photoexcitation. In these donor-π-acceptor (D-π-A) systems, the excited state is significantly more polar than the ground state. beilstein-journals.org This leads to a strong dependence of the fluorescence emission on the polarity of the surrounding medium, a phenomenon known as solvatochromism.

For example, 2-(phenylethynyl)triphenylene derivatives bearing various donor and acceptor substituents on the phenyl ring exhibit fluorescence emission that is highly sensitive to solvent polarity. beilstein-journals.orgnih.gov In the presence of strong electron-donating groups like -NMe2 and strong electron-withdrawing groups like -CN, large Stokes shifts (the difference between the absorption and emission maxima) of up to 130 nm have been observed in polar solvents like DMSO. nih.gov This pronounced solvatochromic behavior is a hallmark of an excited state with significant ICT character. The magnitude of the Stokes shift often correlates linearly with solvent polarity parameters, such as the Lippert-Mataga parameter, providing quantitative insight into the change in dipole moment upon excitation. nih.gov

The study of ICT dynamics in such systems, often using time-resolved spectroscopic techniques, reveals the timescales of charge separation and recombination. nih.gov In some cases, the initially formed locally excited (LE) state rapidly relaxes to an ICT state. nih.gov In polar solvents, this ICT state can be further stabilized by solvent reorganization, leading to the formation of a solvent-stabilized ICT (SSICT) state. nih.gov Understanding and controlling these ICT processes is crucial for the development of molecular probes for sensing solvent polarity, as well as for applications in nonlinear optics and photovoltaics.

| Compound System | Substituents | Solvent | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| 2-(phenylethynyl)triphenylene derivative | -NMe2 (donor), -CN (acceptor) | DMSO | up to 130 | nih.gov |

| 2-(phenylethynyl)triphenylene derivative | -COMe (acceptor) | Ethanol | up to 140 | nih.gov |

| 2-(phenylethynyl)triphenylene derivative | -COPh (acceptor) | Ethanol | up to 140 | nih.gov |

Advanced Research Frontiers and Emerging Applications

Development of Organic Chromophores for Specialized Applications

The development of novel organic chromophores is a pivotal area of materials science, with applications ranging from optical data storage and processing to advanced imaging and sensing technologies. Organic chromophores are molecules that absorb and emit light at specific wavelengths, and their properties can be finely tuned through synthetic chemistry. The this compound scaffold is an attractive candidate for the development of such materials due to its extended π-conjugation, which is a key determinant of a molecule's optical properties.

Research into phenylethynyl-substituted benzene (B151609) systems has demonstrated that the inclusion of the carbon-carbon triple bond effectively extends the π-conjugation, which can lead to significant third-order optical nonlinearity. ucf.edu This property is crucial for applications in nonlinear optics, where materials can alter the phase, frequency, or amplitude of incident light.

Derivatives of this compound are being investigated for their potential as two-photon absorption (2PA) materials. Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is the basis for several cutting-edge applications, including:

Three-dimensional microfabrication: Creating complex, microscopic structures with high precision.

High-density optical data storage: Increasing the amount of information that can be stored in a given volume.

Two-photon fluorescence microscopy: Enabling high-resolution imaging of biological samples with reduced photodamage and deeper tissue penetration.

Optical power limiting: Protecting sensitive optical sensors from damage by high-intensity light sources.

The design of effective 2PA chromophores often involves the creation of molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The benzamide (B126) group can act as a moderate electron-withdrawing group, and by strategically placing electron-donating groups on the phenylethynyl portion of the molecule, it is possible to create derivatives of this compound with enhanced 2PA cross-sections.

While specific studies focusing exclusively on this compound as a chromophore are limited, research on analogous structures provides valuable insights. For instance, studies on various phenylethynyl-based compounds have shown a strong correlation between molecular structure and nonlinear optical properties. The introduction of different substituent groups on the phenyl rings can significantly modulate the intramolecular charge transfer characteristics and, consequently, the two-photon absorption cross-section.

The following table summarizes the key properties and potential applications of organic chromophores based on the phenylethynyl scaffold, providing a framework for the potential of this compound derivatives.

| Property Investigated | Experimental Technique | Key Findings | Potential Application |

| Third-Order Optical Nonlinearity | Degenerate Four-Wave Mixing (DFWM) | Increased π-conjugation through the triple bond enhances the third-order optical nonlinearity (χ(3)). ucf.edu | Optical Switching, Signal Processing |

| Two-Photon Absorption (2PA) | Z-scan, Two-Photon Excited Fluorescence (TPEF) | The 2PA cross-section can be tuned by modifying electron donor-acceptor strengths and the length of the conjugated system. | 3D Microfabrication, Optical Data Storage, Bioimaging |

| Solvatochromism | UV-Vis and Fluorescence Spectroscopy | The absorption and emission wavelengths of phenylethynyl-based dyes can be sensitive to solvent polarity, indicating intramolecular charge transfer. | Chemical Sensors, Molecular Probes |

Further research is necessary to fully elucidate the potential of this compound and its derivatives as high-performance organic chromophores. Future studies will likely focus on the synthesis of a library of derivatives with varying electronic properties and the comprehensive characterization of their linear and nonlinear optical properties. This will enable a deeper understanding of the structure-property relationships and pave the way for their application in specialized photonic and optoelectronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.